molecular formula C12H17N3O3 B2450821 (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1969288-47-8

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B2450821
CAS RN: 1969288-47-8
M. Wt: 251.286
InChI Key: TXJDAAXTYICVPI-KWQFWETISA-N
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Description

The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated six-member ring with one nitrogen atom and five carbon atoms . The presence of the pyrazole group (a five-membered ring with two nitrogen atoms) and carboxylic acid group suggests that this compound might have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrazole ring might participate in nucleophilic substitution reactions .

Scientific Research Applications

1. Intermediate in Anticoagulant Synthesis

(Qing Wang et al., 2017) reported on a compound closely related to (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid, used as an important intermediate in the synthesis of the anticoagulant, apixaban. The study provides detailed X-ray powder diffraction data, highlighting its structural integrity and purity.

2. Synthesis of ω-Heterocyclic Amino Acids

In a study by (R. Singh et al., 2005), a compound related to this compound was synthesized as part of a pathway to create optically pure ω-heterocyclic-β-amino acids. This synthesis demonstrates the chemical's utility in producing specialized amino acids.

3. Enantiospecific Synthesis

(Pierre‐François Deschenaux et al., 1989) explored the enantiospecific synthesis of various compounds, including those structurally similar to this compound. Their research contributes to the understanding of synthesizing enantiomerically pure substances, which is crucial in many areas of medicinal chemistry.

4. Crystal and Computational Studies

Research by (Li-qun Shen et al., 2012) included the synthesis and characterization of pyrazole derivatives, closely related to the compound . They employed X-ray diffraction and density-functional-theory (DFT) calculations, providing insight into the molecular structure and stability of such compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-8(12(17)18)11(15)9-6-7-13-14(9)2/h6-8,11H,3-5H2,1-2H3,(H,17,18)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDAAXTYICVPI-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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